![molecular formula C18H20N6OS B12154213 N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154213.png)
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Group: The sulfanyl group is incorporated via a thiolation reaction, often using thiourea or similar reagents.
Final Coupling: The final step involves coupling the dimethylaminophenyl group with the triazole-pyridine-sulfanyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to its complex structure and functional groups.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: Its interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- N-[4-(aminosulfonyl)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique electronic properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, a phenyl ring, and a triazole moiety. Its molecular formula is C₁₄H₁₈N₄OS, and it has a molecular weight of approximately 302.39 g/mol.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit notable anticancer properties. For instance, the triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study evaluated the effect of similar triazole compounds on MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cells when treated with these compounds, highlighting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Research indicates that compounds like this compound may exhibit broad-spectrum antibacterial activity.
Table 1: Antimicrobial Activity of Triazole Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | Staphylococcus aureus | 0.125 μg/mL |
Triazole B | Escherichia coli | 0.25 μg/mL |
This compound | Klebsiella pneumoniae | 0.5 μg/mL |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes relevant to disease pathways. Triazoles are known to act as enzyme inhibitors in various biological systems.
Mechanism of Action:
Triazoles can inhibit enzymes such as carbonic anhydrase and others involved in metabolic pathways. This inhibition can lead to reduced tumor growth and microbial resistance mechanisms .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability.
Bioavailability Studies
Research indicates that modifications to the triazole structure can enhance solubility and absorption rates, which are critical for effective drug design.
Properties
Molecular Formula |
C18H20N6OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-23(2)14-9-7-13(8-10-14)20-16(25)12-26-18-22-21-17(24(18)3)15-6-4-5-11-19-15/h4-11H,12H2,1-3H3,(H,20,25) |
InChI Key |
QDWZLWGCSLVTCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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